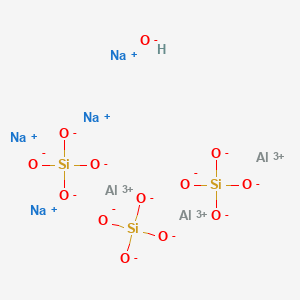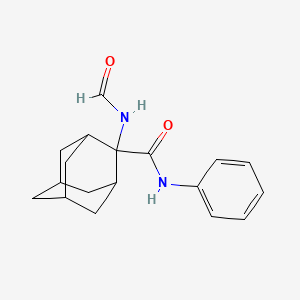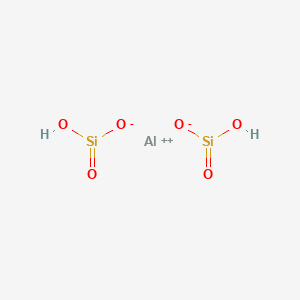
Titanium46
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium-46 is a stable isotope of titanium, a transition metal with the atomic number 22. It is one of the five naturally occurring isotopes of titanium, comprising approximately 8.25% of natural titanium . Titanium-46 is known for its high strength-to-weight ratio, excellent corrosion resistance, and biocompatibility, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Titanium-46 can be produced through the reduction of titanium tetrachloride with magnesium in the Kroll process. This involves the following steps:
Chlorination: Titanium dioxide (rutile) is reacted with chlorine gas to form titanium tetrachloride.
Reduction: Titanium tetrachloride is then reduced with magnesium at high temperatures (around 800-850°C) in an inert atmosphere to produce titanium sponge.
Purification: The titanium sponge is purified by vacuum distillation to remove impurities.
Industrial Production Methods: The industrial production of titanium-46 follows similar steps as the Kroll process but on a larger scale. The titanium sponge produced is melted in a vacuum arc furnace to form ingots, which are then processed into various shapes and sizes for industrial use .
Types of Reactions:
- Titanium-46 reacts with oxygen to form titanium dioxide (TiO₂), a white solid used in various applications.
Oxidation: Ti+O2→TiO2
Titanium-46 can be reduced by hydrogen to form titanium hydride.Reduction: Ti+H2→TiH2
Titanium-46 reacts with halogens to form titanium halides.Substitution: Ti+2Cl2→TiCl4
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically performed at high temperatures in the presence of hydrogen gas.
Substitution: Requires halogens (e.g., chlorine, fluorine) and elevated temperatures
Major Products:
- Titanium dioxide (TiO₂)
- Titanium hydride (TiH₂)
- Titanium tetrachloride (TiCl₄)
科学研究应用
Titanium-46 has a wide range of applications in various fields:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Utilized in the development of biocompatible implants and prosthetics due to its excellent corrosion resistance and biocompatibility.
Medicine: Employed in medical devices and implants, such as dental implants and joint replacements.
Industry: Used in aerospace, automotive, and marine industries for its high strength-to-weight ratio and resistance to corrosion .
作用机制
The mechanism by which titanium-46 exerts its effects is primarily through its chemical reactivity and physical properties. In catalysis, titanium-46 can facilitate various chemical reactions by providing active sites for reactants to interact. In biological applications, its biocompatibility and resistance to corrosion make it suitable for long-term implantation in the human body .
相似化合物的比较
- Titanium-47
- Titanium-48
- Titanium-49
- Titanium-50
Comparison: Titanium-46 is unique among its isotopes due to its specific abundance and stability. While all titanium isotopes share similar chemical properties, the slight differences in their atomic masses can influence their behavior in certain applications. For example, titanium-48 is the most abundant isotope and is often used in industrial applications, whereas titanium-46 is preferred in scientific research due to its stability and specific isotopic properties .
属性
CAS 编号 |
14304-89-3 |
|---|---|
分子式 |
C11H21NO4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






